6-(3-Nitrophenyl)nicotinaldehyde
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Overview
Description
6-(3-Nitrophenyl)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a nitrophenyl group attached to the sixth position of the nicotinaldehyde structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Nitrophenyl)nicotinaldehyde typically involves the reaction of nicotinaldehyde with a nitrophenyl derivative under specific conditions. One common method is the condensation reaction between nicotinaldehyde and 3-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at room temperature, followed by purification through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
6-(3-Nitrophenyl)nicotinaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is frequently used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 6-(3-Nitrophenyl)nicotinic acid.
Reduction: 6-(3-Aminophenyl)nicotinaldehyde.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-(3-Nitrophenyl)nicotinaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of novel materials and chemical sensors
Mechanism of Action
The mechanism of action of 6-(3-Nitrophenyl)nicotinaldehyde involves its interaction with specific molecular targets. For instance, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridine-3-carbaldehyde:
2-Chloronicotinaldehyde: Contains a chloro group instead of a nitrophenyl group, leading to distinct chemical properties and uses.
Uniqueness
6-(3-Nitrophenyl)nicotinaldehyde is unique due to the presence of both the nitrophenyl and aldehyde functional groups, which confer specific reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C12H8N2O3 |
---|---|
Molecular Weight |
228.20 g/mol |
IUPAC Name |
6-(3-nitrophenyl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C12H8N2O3/c15-8-9-4-5-12(13-7-9)10-2-1-3-11(6-10)14(16)17/h1-8H |
InChI Key |
RVFLOJGSPYNECR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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